molecular formula C9H6BrFN2S B13620200 4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine

4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B13620200
M. Wt: 273.13 g/mol
InChI Key: FYCQETRXDOULMD-UHFFFAOYSA-N
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Description

4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromo and fluoro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a brominated and fluorinated phenyl group can be reacted with a thioamide to form the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of specialized equipment to control temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo or fluoro substituents.

Scientific Research Applications

4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine: This compound itself.

    4-(2-Bromo-3-chlorophenyl)-1,3-thiazol-2-amine: Similar structure but with a chlorine substituent instead of fluorine.

    4-(2-Bromo-3-methylphenyl)-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of both bromo and fluoro substituents in this compound makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6BrFN2S

Molecular Weight

273.13 g/mol

IUPAC Name

4-(2-bromo-3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrFN2S/c10-8-5(2-1-3-6(8)11)7-4-14-9(12)13-7/h1-4H,(H2,12,13)

InChI Key

FYCQETRXDOULMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C2=CSC(=N2)N

Origin of Product

United States

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